sodium 2-oxo-octahydro-1H-indole-6-carboxylate
Description
Sodium 2-oxo-octahydro-1H-indole-6-carboxylate is a sodium salt derived from the carboxylic acid derivative of a bicyclic indole scaffold. The parent acid, 2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid, features a fused bicyclic structure with a keto group at position 2 and a carboxylate moiety at position 5. The sodium salt enhances water solubility, making it advantageous for pharmaceutical formulations. This compound is structurally related to intermediates used in synthesizing kinase inhibitors, such as Nintedanib impurities, highlighting its relevance in medicinal chemistry .
Properties
IUPAC Name |
sodium;2-oxo-1,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.Na/c11-8-4-5-1-2-6(9(12)13)3-7(5)10-8;/h5-7H,1-4H2,(H,10,11)(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJGMTARGVCTFS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)NC2CC1C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172018-86-7 | |
| Record name | sodium 2-oxo-octahydro-1H-indole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-oxo-octahydro-1H-indole-6-carboxylate typically involves the reaction of indole derivatives with sodium hydroxide. The process includes heating the reactants under controlled conditions to facilitate the formation of the desired compound. The reaction conditions often involve temperatures above 160°C and the use of solvents like dimethylformamide (DMF) for recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylate group in this compound is prone to decarboxylation under specific conditions, forming radicals or alkanes. This aligns with methodologies in decarboxylative halogenation and coupling reactions.
Mechanistic Notes :
-
Under radical conditions, the carboxylate undergoes homolytic cleavage to form a carbon-centered radical, which traps halogens (e.g., Br₂) .
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Thermal decarboxylation proceeds through a six-membered transition state, releasing CO₂ .
Functionalization of the Ketone Group
The 2-oxo group can participate in reductions or nucleophilic additions, modifying the indole scaffold.
Applications :
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Reduced alcohols serve as intermediates for esterification or ether synthesis.
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Enolate chemistry facilitates C–C bond formation at the α-position .
Esterification and Amidation
The sodium carboxylate can be derivatized to esters or amides, enhancing lipophilicity for pharmaceutical applications.
Synthetic Utility :
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Ester derivatives are precursors for prodrugs (e.g., ACE inhibitors like trandolapril) .
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Amidation introduces hydrogen-bonding motifs critical for target binding in drug design .
Ring-Opening and Rearrangement
The octahydroindole core may undergo ring-opening under acidic or basic conditions, though this is less common due to its stability.
| Reaction Type | Conditions/Reagents | Product | Key Mechanism | Source |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | 6 M HCl, reflux | Linear amino ketone derivative | Protonation of the amine, nucleophilic attack at the β-carbon |
Considerations :
Enzymatic Modifications
Biocatalytic processes may selectively functionalize the compound, leveraging its water solubility (as a sodium salt).
| Reaction Type | Conditions/Reagents | Product | Key Mechanism | Source |
|---|---|---|---|---|
| Enzymatic Hydrolysis | Protease (e.g., Immozyme), pH 6–7, 25°C | Chiral amine intermediates | Stereoselective cleavage of ester or amide bonds |
Industrial Relevance :
-
Enzymatic resolutions are pivotal in synthesizing enantiopure intermediates for antihypertensive drugs .
Key Challenges and Limitations
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Steric Hindrance : The bicyclic structure limits accessibility to the carboxylate and ketone groups, requiring optimized conditions for reactions.
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Radical Stability : Decarboxylative halogenation yields vary due to competing side reactions (e.g., dimerization of radicals) .
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Stereochemical Control : Reactions at the α-position of the ketone necessitate chiral catalysts to avoid racemization .
Scientific Research Applications
Synthesis and Chemical Properties
The compound is often synthesized as an intermediate for various pharmaceutical agents. One notable application is in the synthesis of trandolapril, an antihypertensive medication that functions as an Angiotensin Converting Enzyme (ACE) inhibitor. The synthesis involves stereospecific processes that enhance yield and purity, utilizing methods such as chiral auxiliary-induced diastereoselective strategies .
Table 1: Synthesis Overview
| Method | Description | Yield (%) |
|---|---|---|
| Chiral Auxiliary Method | Uses (S)-(-)-1-phenylethylamine for stereocontrol | High |
| Acid-Catalyzed Ring Closure | Employs acid solvents for efficient cyclization | Moderate |
| Direct N-Alkylation | Involves selective alkylation with ethyl bromoacetate | High |
Cardiovascular Health
As an intermediate in the production of trandolapril, sodium 2-oxo-octahydro-1H-indole-6-carboxylate plays a crucial role in managing hypertension. Trandolapril is widely prescribed due to its efficacy in lowering blood pressure and improving heart function. Its mechanism involves inhibition of ACE, which leads to vasodilation and reduced blood volume .
Neuroprotective Effects
Emerging research indicates that derivatives of this compound may exhibit neuroprotective properties. A study highlighted the potential of related compounds in reducing neuronal damage during ischemic events. The mechanism involves modulation of glucocorticoid levels through inhibition of specific enzymes, suggesting a therapeutic avenue for neurodegenerative diseases .
Case Studies
- Trandolapril Efficacy : Clinical trials have shown that trandolapril significantly lowers blood pressure in patients with hypertension. The compound's effectiveness was compared against other ACE inhibitors, demonstrating superior outcomes in specific patient demographics .
- Neuroprotection in Stroke Models : In animal studies involving middle cerebral artery occlusion, compounds derived from this compound exhibited reduced infarction size and improved recovery metrics when administered post-stroke. This suggests a promising role in acute stroke management .
Mechanism of Action
The mechanism of action of sodium 2-oxo-octahydro-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs in the Indole Carboxylate Family
The sodium salt shares core structural features with several indole derivatives, differing primarily in substituents and oxidation states (Table 1).
Table 1. Structural and Physicochemical Comparisons
*Calculated based on parent acid (191.16) + sodium (22.99).
Key Findings :
- The sodium salt’s carboxylate group confers superior water solubility compared to its esterified analogs (e.g., methyl esters), which are lipophilic and less suited for aqueous formulations .
- The parent acid (2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid) is a critical precursor for synthesizing the sodium salt and other derivatives, often requiring neutralization with sodium hydroxide .
Sulfonamide and Sulfonyl Chloride Derivatives
Compounds like 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride () and its sulfonamide derivatives differ in their fused bicyclic systems and functional groups:
- Structural Divergence : The benzo[cd]indole scaffold introduces a larger aromatic system compared to the partially hydrogenated octahydro-indole core of the sodium salt.
- Reactivity : Sulfonyl chlorides (e.g., compound 3 in ) are highly reactive, enabling nucleophilic substitutions to form sulfonamides, whereas the sodium carboxylate is more stable and suited for ionic interactions .
- Synthetic Utility: Sulfonamide derivatives (e.g., N-(5-aminonaphthalen-1-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide) are synthesized in moderate yields (38% for sulfonyl chloride), emphasizing their role in medicinal chemistry for target modulation .
Substituted Indoles with Hydroxy/Benzyloxy Groups
5-Hydroxy-1H-indole-2-carboxylic acid () and its benzyloxy analog (compound 15) demonstrate the impact of substituent position on cyclization and reactivity:
- Regioselectivity : Cyclization of azidocinnamate esters (e.g., compound 8) yields regioisomeric indoles, with substituents at position 5 influencing reaction pathways (e.g., 40–45% yields for benzyloxy derivatives) .
- Biological Relevance : Hydroxy and benzyloxy groups enhance hydrogen-bonding capabilities, which may improve target binding compared to the sodium salt’s carboxylate .
Quinazolinone and Isoindole Derivatives
Compounds like 2-(2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole () represent structurally distinct bicyclic systems:
- Complexity: Quinazolinone-isoindole hybrids feature multiple fused rings and sulfur-containing linkages, increasing molecular rigidity compared to the sodium salt’s hydrogenated indole core .
- Pharmacological Potential: Such systems are explored for kinase inhibition but face synthetic challenges due to steric hindrance .
Biological Activity
Sodium 2-oxo-octahydro-1H-indole-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by recent research findings.
Chemical Structure and Properties
This compound features a unique indole structure which contributes to its biological activity. The indole scaffold is well-known for its presence in numerous biologically active compounds, including many pharmaceuticals.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Various derivatives of this compound have shown potent antibacterial and antifungal activities.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | MIC: 8.7 µM | |
| Escherichia coli | MIC: 20 µM | |
| Candida albicans | IC50: 78 µM | |
| Pseudomonas aeruginosa | MIC: 9.375 µg/mL |
These findings suggest that this compound and its derivatives could be promising candidates for developing new antimicrobial agents.
Anticancer Properties
This compound has also been investigated for its anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth.
- Induction of Apoptosis : Compounds derived from this compound have been shown to activate apoptotic pathways by modulating the expression of key proteins involved in cell survival and death.
- Cell Cycle Arrest : Some studies report that these compounds can arrest the cell cycle at the G2/M phase, effectively halting the proliferation of cancer cells.
| Cancer Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF7 (Breast Cancer) | IC50: 14.8 µM | Induces apoptosis | |
| HepG2 (Liver Cancer) | IC50: 18.3 µM | Cell cycle arrest | |
| H1299 (Lung Cancer) | IC50: 449.5 µM | ROS production |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound derivatives. Modifications at specific positions on the indole scaffold can significantly enhance potency and selectivity against target cells.
Key Findings from SAR Studies
- Substituents at the C8 position significantly affect TLR4 agonist activity.
- Methylation at N5 reduces toxicity while maintaining biological activity.
These modifications highlight the importance of molecular design in enhancing the therapeutic potential of indole-based compounds.
Case Studies
Recent studies have explored various derivatives of this compound, revealing promising results across different biological assays:
- Anticancer Activity : A derivative exhibited selective cytotoxicity against MCF7 cells with minimal effects on normal cells, indicating a favorable therapeutic window.
- Antimicrobial Efficacy : Another study reported a derivative that significantly reduced the minimum inhibitory concentration (MIC) for methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections.
Q & A
Q. How can researchers address reproducibility challenges in synthesizing this compound across different laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
